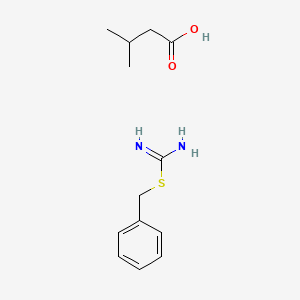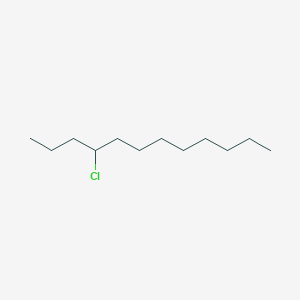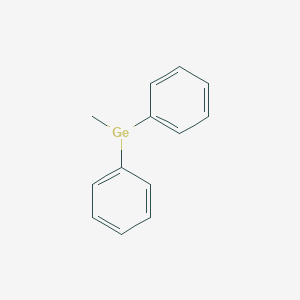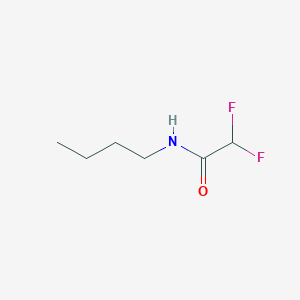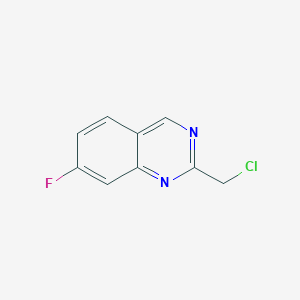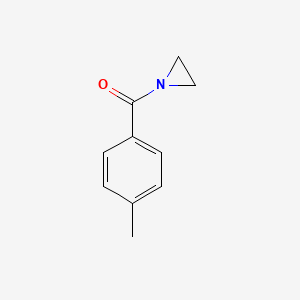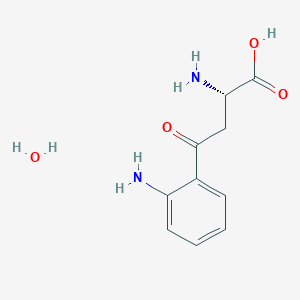
L-Kynurenine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Kynurenine hydrate is a central metabolite in the degradation of tryptophan through the kynurenine pathway. This compound plays a crucial role in various biological processes, including immune response modulation and neuroprotection. It is an intermediate in the production of several bioactive metabolites, such as kynurenic acid and quinolinic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Kynurenine hydrate can be synthesized through the enzymatic conversion of tryptophan by indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO2). The reaction involves the oxidation of tryptophan to N-formylkynurenine, which is then hydrolyzed to produce L-Kynurenine .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation using genetically engineered strains that overexpress IDO1 or TDO2. The fermentation broth is then subjected to purification processes to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: L-Kynurenine hydrate undergoes various chemical reactions, including:
Oxidation: Conversion to 3-hydroxykynurenine by kynurenine 3-monooxygenase.
Reduction: Reduction to kynurenic acid by kynurenine aminotransferases.
Substitution: Formation of anthranilic acid through the action of kynureninase.
Common Reagents and Conditions:
Oxidation: Requires NADPH and oxygen as reagents.
Reduction: Utilizes pyridoxal phosphate as a cofactor.
Substitution: Involves hydrolysis under acidic conditions.
Major Products:
- 3-Hydroxykynurenine
- Kynurenic Acid
- Anthranilic Acid
Wissenschaftliche Forschungsanwendungen
L-Kynurenine hydrate has a wide range of scientific research applications:
- Chemistry: Used as a precursor in the synthesis of various bioactive compounds .
- Biology: Studied for its role in immune response modulation and neuroprotection .
- Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, such as Huntington’s disease and Alzheimer’s disease .
- Industry: Utilized in the production of pharmaceuticals and as a biomarker for certain diseases .
Wirkmechanismus
L-Kynurenine hydrate exerts its effects through several molecular targets and pathways:
- Aryl Hydrocarbon Receptor (AhR): Acts as an agonist, leading to the production of immunosuppressive cytokines .
- NMDA Receptor: Modulates glutamatergic neurotransmission, which is crucial for neuronal excitability and neuroprotection .
- G Protein-Coupled Receptor 35 (GPR35): Involved in the regulation of immune responses and inflammation .
Vergleich Mit ähnlichen Verbindungen
L-Kynurenine hydrate is unique compared to other similar compounds due to its specific role in the kynurenine pathway. Similar compounds include:
- 3-Hydroxykynurenine: Another intermediate in the kynurenine pathway with antioxidant properties .
- Kynurenic Acid: An end-product of the kynurenine pathway with neuroprotective effects .
- Quinolinic Acid: A neurotoxic metabolite involved in neurodegenerative diseases .
This compound stands out due to its dual role in both neuroprotection and immune modulation, making it a compound of significant interest in various fields of research .
Eigenschaften
Molekularformel |
C10H14N2O4 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C10H12N2O3.H2O/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;/h1-4,8H,5,11-12H2,(H,14,15);1H2/t8-;/m0./s1 |
InChI-Schlüssel |
XKSBCUFGNMIXPI-QRPNPIFTSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


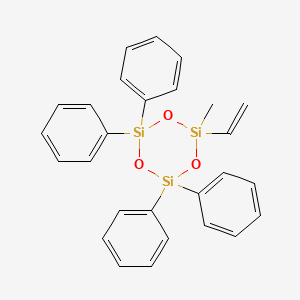
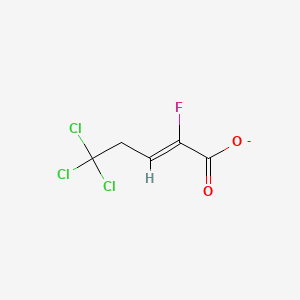
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
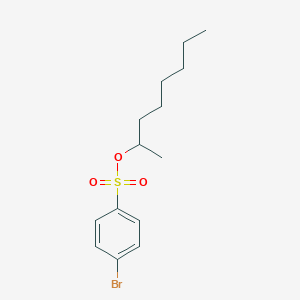
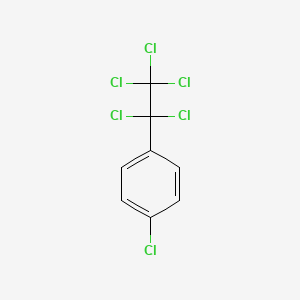
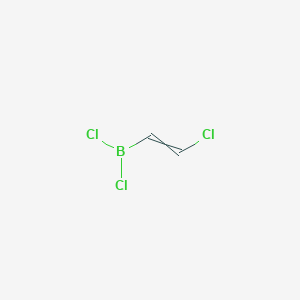
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
